N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester
Overview
Description
N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification and Biological Activity
The compound "N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester" belongs to a class of chemical structures with potential applications in various fields of scientific research, including medicinal chemistry and material science. While the specific compound was not directly identified in the research literature, insights from similar compounds reveal their significance in chemical modifications and exploring biological activities.
Antitubercular Activity
One of the highlighted studies involves the evaluation of derivatives similar in structure for their antitubercular activity. These derivatives, through chemical modification of known structures such as isoniazid, demonstrated significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. The study suggests that the modification of chemical structures can lead to the development of new leads for antitubercular compounds, indicating the potential of complex molecules like the one for contributing to the fight against tuberculosis (Asif, 2014).
Xylan Derivatives and Application Potential
Another study focuses on the chemical modification of xylan, leading to the creation of biopolymer ethers and esters with specific properties. This research underlines the importance of chemical modifications in developing new materials with applications in drug delivery, highlighting the broader potential for similar chemical compounds to be used in material science and biotechnology (Petzold-Welcke et al., 2014).
Phthalic Acid Esters: Biological Activities
Research on phthalic acid esters, which share a structural resemblance with ester groups in complex molecules, demonstrates their natural occurrence and biological activities. These findings suggest that similar complex esters could also be explored for their natural sources and potential biological activities, offering insights into their ecological impact and possible medicinal applications (Huang et al., 2021).
Synthesis and Application in Optoelectronic Materials
The synthesis and application of compounds with heterocyclic N-oxide molecules, including pyridine derivatives, are critical in the development of optoelectronic materials. This area of research presents a direct application of complex molecular structures in creating advanced chemistry and drug development investigations, highlighting the potential of such compounds in the synthesis and catalysis of N-oxides for medical and technological applications (Li et al., 2019).
Properties
IUPAC Name |
ethyl N-[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-5-28-18(27)26(4)23-12-13-6-8-14(9-7-13)16-10-15(19(20,21)22)11-17(24-16)25(2)3/h6-12H,5H2,1-4H3/b23-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSVTPQAZVWIEF-FSJBWODESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)N=CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N(C)/N=C/C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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